molecular formula C9H8Cl2O3 B076475 Dichlorprop-P CAS No. 15165-67-0

Dichlorprop-P

Cat. No. B076475
CAS RN: 15165-67-0
M. Wt: 235.06 g/mol
InChI Key: MZHCENGPTKEIGP-RXMQYKEDSA-N
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Description

Synthesis Analysis The synthesis of compounds related to Dichlorprop-P involves complex chemical reactions. For instance, the synthesis of related organotin dichlorides and trichlorides demonstrates intricate processes involving organometallic compounds. These syntheses illustrate the reactivity and coordination behavior of such compounds, which are essential for understanding the chemical nature of Dichlorprop-P and its analogs (Seibert et al., 2002).

Molecular Structure Analysis The molecular structure of Dichlorprop-P and related compounds is characterized by the presence of chlorine atoms and aromatic rings, which are crucial for their biological activity and interaction with plant enzymes. The structural behavior of these compounds in solution can be explored through studies such as those on dichloro-cycloazatriphosphane (Bresien et al., 2017).

Chemical Reactions and Properties Dichlorprop-P's chemical reactions and properties, such as its degradation and interaction with other substances, are significant for understanding its environmental impact and efficacy as a herbicide. Studies on related dichlorophosphanyl compounds and their reactivity provide insights into the types of chemical reactions Dichlorprop-P may undergo (Li et al., 2016).

Physical Properties Analysis The physical properties of Dichlorprop-P, such as solubility, boiling point, and vapor pressure, are important for its application and behavior in the environment. While specific studies on Dichlorprop-P's physical properties were not identified, research on related compounds can offer indirect information relevant to its physical behavior.

Chemical Properties Analysis The chemical properties of Dichlorprop-P, including its acidity, reactivity with other chemicals, and stability, are crucial for its effectiveness and safety as a herbicide. Studies on similar compounds, such as different organometallic complexes and their catalytic activities, can shed light on the chemical behavior of Dichlorprop-P (Carvalho et al., 2006).

Scientific Research Applications

Specific Scientific Field

The specific scientific field of this application is Agronomy , specifically in the area of Weed Science .

Summary of the Application

Dichlorprop-P is used as a herbicide for controlling multiple herbicide-resistant kochia (Bassia scoparia L.), a type of weed . It is applied in combination with other herbicides such as 2,4-D, dicamba, and halauxifen/fluroxypyr .

Methods of Application or Experimental Procedures

The application of Dichlorprop-P and other herbicides was tested in greenhouse and field experiments conducted at Kansas State University research and extension centers near Hays and Garden City, KS . The herbicides were applied in various combinations for controlling multiple herbicide-resistant kochia .

Results or Outcomes

The results of the study showed that the combination of 2,4-D, dichlorprop-p, dicamba, and halauxifen/fluroxypyr was effective in controlling multiple herbicide-resistant kochia .

Application in Cereal Crops

Specific Scientific Field

The specific scientific field of this application is Agronomy , specifically in the area of Cereal Crop Management .

Summary of the Application

Dichlorprop-P is used as a herbicide on cereal crops . It helps in controlling weeds that can affect the growth and yield of the crops .

Methods of Application or Experimental Procedures

The herbicide is applied to the cereal crops during the growing season to control the growth of weeds . The exact method of application and the amount of herbicide used can vary depending on the specific type of cereal crop and the extent of weed infestation .

Results or Outcomes

The application of Dichlorprop-P helps in controlling the growth of weeds in cereal crops, thereby improving the yield and quality of the crops .

Application in Citrus Crops

Specific Scientific Field

The specific scientific field of this application is Horticulture , specifically in the area of Citrus Crop Management .

Summary of the Application

The variant Dichlorprop-P-2-ethylhexyl is used as a plant growth regulator on citrus crops . It helps in managing the growth and development of the citrus plants .

Methods of Application or Experimental Procedures

The plant growth regulator is applied to the citrus plants during the growing season to manage their growth and development . The exact method of application and the amount of plant growth regulator used can vary depending on the specific type of citrus crop and the desired growth outcomes .

Results or Outcomes

The application of Dichlorprop-P-2-ethylhexyl helps in managing the growth and development of citrus crops, thereby improving the yield and quality of the fruits .

Application in Grassland Management

Specific Scientific Field

The specific scientific field of this application is Agronomy , specifically in the area of Grassland Management .

Summary of the Application

Dichlorprop-P is used as a herbicide on grasslands . It helps in controlling weeds that can affect the growth and quality of the grass .

Methods of Application or Experimental Procedures

The herbicide is applied to the grasslands during the growing season to control the growth of weeds . The exact method of application and the amount of herbicide used can vary depending on the specific type of grassland and the extent of weed infestation .

Results or Outcomes

The application of Dichlorprop-P helps in controlling the growth of weeds in grasslands, thereby improving the quality of the grass .

Application in Grass Seed Crops

Specific Scientific Field

The specific scientific field of this application is Agronomy , specifically in the area of Grass Seed Crop Management .

Summary of the Application

Dichlorprop-P is used as a herbicide on grass seed crops . It helps in controlling weeds that can affect the growth and yield of the grass seeds .

Methods of Application or Experimental Procedures

The herbicide is applied to the grass seed crops during the growing season to control the growth of weeds . The exact method of application and the amount of herbicide used can vary depending on the specific type of grass seed crop and the extent of weed infestation .

Results or Outcomes

The application of Dichlorprop-P helps in controlling the growth of weeds in grass seed crops, thereby improving the yield and quality of the grass seeds .

Safety And Hazards

Dichlorprop-P may cause serious eye irritation, may be harmful if inhaled, may cause drowsiness or dizziness, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The endocrine potential of Dichlorprop-P is a subject of ongoing research . There is also a data gap identified for an updated literature search on published epidemiological studies on phenoxyherbicides including Dichlorprop-P .

properties

IUPAC Name

(2R)-2-(2,4-dichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHCENGPTKEIGP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0034851
Record name Dichlorprop-P
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Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid with naphthalene odor; [Reference #1]
Record name Dichlorprop-P
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Vapor Pressure

0.00000046 [mmHg]
Record name Dichlorprop-P
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Product Name

Dichlorprop-P

CAS RN

15165-67-0
Record name (+)-Dichlorprop
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Record name Dichlorprop-P [ISO:BSI]
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Record name Dichlorprop-P
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Record name R-(+)-2-(2,4-dichlorophenoxy)propionic acid
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Record name Propanoic acid, 2-(2,4-dichlorophenoxy)-, (2R)
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Record name DICHLORPROP-P
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Synthesis routes and methods

Procedure details

1 g of 2,4-Dichlorophenol was dissolved in 15 ml of N,N-dimethylformamide, and 0.27 g of 60% sodium hydride was added thereto under ice-cooling, and the mixture was stirred at room temperature for 30 minutes. 1.1 ml of Ethyl α-bromopropionate was added to the mixture, and stirring was continued at room temperature for another 1 hour. To the reaction solution was added aqueous ammonium chloride, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated. The residue was subjected to silica gel column chromatography, and the fraction eluted with 50:1 n-hexane:ethyl acetate was evaporated and the residue was dissolved in ethanol. To this solution was added 6.5 ml of 5N sodium hydroxide. It was then refluxed for 1 hour. The reaction solution was cooled, and water was added thereto. Then, the mixture was acidified with dilute hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, to give 1.5 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichlorprop-P
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Dichlorprop-P

Citations

For This Compound
612
Citations
X Feng, J Yu, L Pan, G Song, H Zhang - International Journal of …, 2016 - mdpi.com
… sensitive simultaneous determination procedure for dichlorprop-P, bentazone and its … dichlorprop-P. However, most of them reported the determination of bentazone and dichlorprop-P, …
Number of citations: 12 www.mdpi.com
Y Zhu, J Guo - Journal of Environmental Science and Health, Part B, 2020 - Taylor & Francis
Enantioselective biodegradation of racemic dichlorprop in two soils was investigated in the laboratory. Chiral separation of racemic dichlorprop was achieved by using HPLC with …
Number of citations: 7 www.tandfonline.com
A Lundkvist - Weed research, 1997 - Wiley Online Library
… day of treattnent reduced the ED 80 dose of dichlorprop‐P/MCPA, whereas the ED 80 dose … of dichlorprop‐P/MCPA than of tribenuron‐methyl, indicating that the effect of dichlorprop‐P/…
Number of citations: 38 onlinelibrary.wiley.com
H Klöppel, J Haider, C Hoffmann, B Lüttecke - Fresenius' journal of …, 1992 - Springer
… nor for isoproturon and the polar acids dichlorprop-p and bifenox acid are significantly … dichlorprop-p and bifenox acid increase with increasing water content (Table 3). As dichlorprop-p …
Number of citations: 11 link.springer.com
T Paszko, P Muszyński, M Materska… - Environmental …, 2016 - Wiley Online Library
… D, MCPA, dichlorprop-P, and mecoprop… dichlorprop-P. It was found that 2,4-D and MCPA have the lowest potential for leaching into groundwater and that mecoprop-P and dichlorprop-P …
Number of citations: 91 setac.onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
… Dichlorprop-P is one of the active substances listed in … of approval of the active substance dichlorprop-P. In addition, … of the dossier on dichlorprop-P and the variant dichlorprop-P-2-…
Number of citations: 8 efsa.onlinelibrary.wiley.com
H Klöppel, W Kördel, B Stein - Chemosphere, 1997 - Elsevier
… The herbicides dichlorprop-p, isoproturon, and biienox were applied to the plots, which had … Out of a point source water spiked with different concentrations of isoproturon, dichlorprop-p …
Number of citations: 97 www.sciencedirect.com
K Rügge, RK Juhler, MM Broholm, PL Bjerg - Water Research, 2002 - Elsevier
… enantiomers of MCPP and dichlorprop (MCPP-P and dichlorprop-P) have been applied. … Dichlorprop (99.8% racemic, CAS RN 7547-66-2), dichlorprop-P (99% (R)-form, CAS RN 15165-…
Number of citations: 42 www.sciencedirect.com
S Dhanda, V Kumar, PW Geier, RS Currie, JA Dille… - Weed Technology - cambridge.org
… , halauxifen/fluroxypyr + dichlorprop-p, or dichlorprop-p + 2,4-… was mixed with dichlorprop-p, 2,4-D, and dichlorprop-p + 2,4-… -dicamba, dichlorprop-p vs non-dichlorprop-p, and halauxifen…
Number of citations: 0 www.cambridge.org
H Klöppel, J Haider, W Kördel - Chemosphere, 1994 - Elsevier
… In most cases, isoproturon losses in surface runoff were higher than losses of dichlorprop-p, as the highly soluble dichlorprop-p leached more readily into deeper soil layers (Tab. 2). In …
Number of citations: 36 www.sciencedirect.com

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